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Compound of Interest

Compound Name: Methyl 2-cyano-3-ethoxyacrylate
CAS No.: 140665-75-4
Cat. No.: B582935
Get Quote
. J

Executive Summary

Methyl 2-cyano-3-ethoxyacrylate (CAS: 29096-99-9) is a pivotal "push-pull" alkene
intermediate used extensively in the synthesis of heterocyclic pharmacophores, including
pyrimidines, pyrazoles, and purines.[1] Its reactivity is governed by the electronic polarization
between the electron-donating ethoxy group and the electron-withdrawing cyano and ester
moieties.

This guide provides a definitive reference for the spectroscopic identification of this compound.
It synthesizes experimental data with mechanistic insights to aid in quality control, structure
verification, and impurity profiling during drug development workflows.

Chemical Identity & Physicochemical Context[1][2]
[3]1[41[5][6]1[7][8][9][10]
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Property Detail

IUPAC Name Methyl (2E)-2-cyano-3-ethoxyprop-2-enoate
Common Name Methyl ethoxymethylene cyanoacetate

CAS Number 29096-99-9

Molecular Formula C7HoNO3

Molecular Weight 155.15 g/mol

) White to off-white crystalline solid or low-melting
Physical State lid
soli

Soluble in CDCls, DMSO-ds, MeOH; sparingly

Solubility
soluble in water

Synthesis & Impurity Origins

Understanding the synthesis is critical for interpreting the NMR spectrum, particularly for
identifying common impurities. The standard industrial route involves the condensation of
methyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride.

Common Impurities:

o Methyl cyanoacetate: Starting material (singlet at ~3.7 ppm for OMe, singlet at ~3.5 ppm for
CH2).

o Triethyl orthoformate: Residual reagent (quartet ~3.5 ppm, triplet ~1.2 ppm).
o Hydrolysis products: Methyl 2-cyano-3-hydroxyacrylate (enol form) if exposed to moisture.

Spectroscopic Characterization
Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-cyano-3-ethoxyacrylate is dominated by the "push-pull”
conjugation system, which significantly alters standard group frequencies.

Key Diagnostic Bands:
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Functional Group

Wavenumber

(cm™)

Intensity

Assignment &
Notes

C=N Stretch

2215 -2225

Strong/Sharp

Conjugation with the
double bond lowers
this from the typical

2250 cm~1t range.

C=0 Stretch

1715-1735

Very Strong

Ester carbonyl.
Broadened due to
conjugation with the

a,B-unsaturation.

C=C Stretch

1610 — 1640

Strong

Polarized alkene
stretch. The push-pull
character increases
the dipole change,

enhancing intensity.

C-O-C Stretch

1200 - 1260

Strong

Asymmetric stretching
of the vinyl ether and

ester linkages.

C-H Stretch

2950 — 3000

Medium

Aliphatic C-H
stretches
(methyl/ethyl).

Nuclear Magnetic Resonance (NMR)

The NMR data presented below is calibrated for CDCIs at 298 K. The molecule typically exists
as the E-isomer, which is thermodynamically favored due to steric minimization between the
ester and ethoxy groups.

'H NMR Data (400 MHz, CDCls)
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Shift (5, Lo . Coupling (J, . Structural
Multiplicity Integration Assignment .
ppm) Hz) Insight
Highly
deshielded by
the oxygen

atom and the
, =CH-O electron-
8.03 Singlet (s) 1H . . .
(Vinyl) withdrawing
cyano/ester
groups.
Diagnostic

peak.

Characteristic
-OCHz- methylene
4.36 Quartet (q) 2H 7.1
(Ethoxy) quartet of the

ethoxy group.

Methyl ester
singlet.
) -COOCH:s Distinct from
3.85 Singlet (s) 3H
(Ester) methyl
cyanoacetate

(~3.79 ppm).

Terminal
1.45 Triplet (t) 3H 7.1 -CHs (Ethoxy)  methyl of the

ethoxy tail.

Note on Isomerism: The E-isomer is the major product. The Z-isomer, if present, typically
shows the vinyl proton slightly upfield (~7.8-7.9 ppm) due to different anisotropic shielding from
the carbonyl group.

13C NMR Data (100 MHz, CDCls)
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. . Electronic
Shift (0, ppm) Carbon Type Assignment .
Environment

Typical conjugated
163.5 Quaternary (C=0) Ester Carbonyl .
ester.

Beta-carbon.
_ Extremely deshielded
162.8 Methine (CH) =CH-O )
due to direct

attachment to oxygen.

1155 Quaternary (CN) Nitrile Cyano group carbon.

Alpha-carbon.
Shielded relative to
typical alkenes due to

89.5 Quaternary (C) =C(CN)- resonance donation
from the ethoxy
oxygen (push-pull
effect).

67.8 Methylene (CH-2) -OCHz- Ethoxy methylene.

52.4 Methyl (CHs) -COOCHs Ester methyl.

15.2 Methyl (CHs) -CH2CHs Ethoxy methyl.

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution spectra without artifacts:

» Solvent Selection: Use CDCIs (Chloroform-d) neutralized with silver foil or K2COs if the
compound is suspected to be acid-sensitive (though generally stable). DMSO-ds is an
alternative if solubility is an issue, but shifts will migrate slightly downfield.

e Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
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e Filtration: If the solution is cloudy (often due to polymer formation or salts), filter through a
small plug of glass wool directly into the NMR tube.

Quality Control Checklist

o Check the 8.03 ppm Singlet: If this peak is split or broadened, check for Z-isomer presence
or hydrolysis.

 Integration Ratio: Verify the ratio of Vinyl (1H) : Ethoxy CHz (2H) : Ester CHs (3H) is strictly 1
: 2 : 3. Deviations in the ester methyl region often indicate unreacted methyl cyanoacetate.

o Water Peak: In CDCls, water appears ~1.56 ppm. Ensure this does not overlap with the
ethoxy triplet at 1.45 ppm.

Visualizations & Pathways
Synthesis & Structural Logic

The following diagram illustrates the synthesis pathway and the logical flow for structural
verification using the data provided.

1H NMR: 8.03 ppm (s)
Confirms =CH-O formation

Methyl Cyanoacetate Condensation Ven.flvcil;xt!qn, Lo

(SM) (Reflux) R - Eliminati et
\ - H imination
| Intermediate | -EtOH Methyl 2-cyano-3-ethoxyacrylate | 1H NMR: 3.85 ppm (s)
/: Acetal H (Target) Confirms Methyl Ester
Triethyl Orthoformate —— ~—==—==—=- ! R
IR: ~2220 cm-1
Confirms Nitrile

+Ac20

Click to download full resolution via product page

Caption: Synthesis pathway of Methyl 2-cyano-3-ethoxyacrylate and key spectroscopic
checkpoints for structural verification.

Isomer differentiation (E vs Z)
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The E-isomer is the dominant form. The geometry is assigned based on the magnitude of the
chemical shift of the vinyl proton and NOE (Nuclear Overhauser Effect) experiments if
necessary.

E-Isomer (Major) Z-Isomer (Minor)
OEt trans to COOMe OEt cis to COOMe
(Thermodynamic Product) (Kinetic/Steric clash)

l '

_ . Vinyl H: ~7.85 ppm
Vinyl H: ~8.03 ppm (Shielded by Carbonyl)

Click to download full resolution via product page

Caption: Spectroscopic differentiation between E and Z isomers based on vinyl proton chemical
shift.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Methyl 2-cyano-3-ethoxyacrylate | C7HONO3 | CID 3003991 - PubChem
[pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of Methyl 2-
cyano-3-ethoxyacrylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582935/docs#technical-guide-spectroscopic-profiling-
of-methyl-2-cyano-3-ethoxyacrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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